molecular formula C31H32N6O6S2 B2544322 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 309967-92-8

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2544322
M. Wt: 648.75
InChI Key: IAUUCQGDVBAPFC-UHFFFAOYSA-N
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Description

The compound appears to be a complex benzamide derivative with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and activity of related benzamide derivatives, which can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl component and an amine. In the context of the provided papers, the synthesis of benzamides with morpholine moieties and various substituents has been explored. For example, paper describes the preparation of benzamide derivatives with different N-4 substituents, which are evaluated for gastrokinetic activity. Although the specific synthesis route for the compound is not detailed, similar synthetic strategies could potentially be applied, such as the use of sulfonyl chlorides or the formation of triazole rings as seen in paper .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a morpholine moiety, as seen in the papers, suggests increased solubility and potential interaction with biological targets . The triazole ring, a common feature in medicinal chemistry, is known for its versatility and presence in compounds with various biological activities . The specific arrangement of substituents around the benzamide core and the triazole ring in the compound of interest would likely influence its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituents. The papers suggest that the introduction of different substituents can significantly alter the chemical reactivity and, consequently, the biological activity of these compounds . For instance, the presence of a morpholine moiety could enable reactions typical for secondary amines, while the triazole ring might participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, the overall molecular polarity, and the ability to form hydrogen bonds can affect properties such as solubility, melting point, and stability . The specific compound , with its complex array of functional groups, would likely exhibit unique properties that could be tailored for specific applications, such as drug development.

Scientific Research Applications

Metabolism and Derivative Formation

Research on morpholine and triazole derivatives has explored their metabolism, structural determination, and the formation of novel compounds through synthetic pathways. For instance, a study detailed the metabolism of a morpholinium compound, revealing insights into the structural transformation and metabolite formation through mass spectrometry, proposing a methylation mechanism during metabolism (Varynskyi & Kaplaushenko, 2020). This highlights the importance of understanding metabolic pathways in developing pharmaceuticals and research chemicals.

Antimicrobial and Antifungal Activities

Several studies have synthesized new 1,2,4-triazole derivatives containing morpholine and other groups, showing good to moderate antimicrobial and antifungal activities (Sahin et al., 2012). Such compounds are valuable in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Nematocidal Activities

Novel 1,2,4-oxadiazole derivatives, including elements similar to the compound , have been synthesized and evaluated for their nematocidal activities, showing promising results against certain nematodes (Liu et al., 2022). This indicates potential applications in agriculture and pest management.

Safety And Hazards

Researchers must evaluate toxicity, mutagenicity, and potential adverse effects. Animal studies and in vitro toxicity assays would inform safety profiles.


Future Directions


  • Biological Evaluation : Conduct in vivo studies to assess pharmacokinetics, bioavailability, and efficacy.

  • Structure-Activity Relationship (SAR) : Modify the compound systematically to optimize its properties.

  • Target Identification : Identify specific cellular targets and pathways affected by the compound.

  • Clinical Trials : If promising, move toward clinical trials for potential therapeutic applications.


properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O6S2/c1-42-27-9-5-4-8-26(27)37-28(33-34-31(37)44-21-29(38)36-15-14-22-6-2-3-7-25(22)36)20-32-30(39)23-10-12-24(13-11-23)45(40,41)35-16-18-43-19-17-35/h2-13H,14-21H2,1H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUUCQGDVBAPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

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